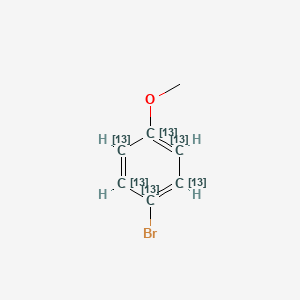

4-Bromoanisole-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrO |

|---|---|

Molecular Weight |

192.99 g/mol |

IUPAC Name |

1-bromo-4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |

InChI Key |

QJPJQTDYNZXKQF-WBJZHHNVSA-N |

Isomeric SMILES |

CO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Br |

Canonical SMILES |

COC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromoanisole-¹³C₆: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Bromoanisole-¹³C₆. While specific experimental data for the ¹³C₆ isotopically labeled compound is limited, this document extrapolates from the well-documented properties of its unlabeled analogue, 4-bromoanisole (B123540). The primary distinctions for the ¹³C₆ variant lie in its molecular weight and its unique spectroscopic signature, particularly in mass spectrometry and ¹³C NMR.

Core Chemical Properties

4-Bromoanisole-¹³C₆ is a stable, isotopically labeled version of 4-bromoanisole, a colorless liquid with a pleasant odor.[1] It is primarily used as a synthetic intermediate in organic chemistry and as an internal standard in analytical applications, particularly in mass spectrometry-based assays where its distinct mass allows for precise quantification.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-bromoanisole. The molecular weight has been adjusted for the ¹³C₆ isotopologue. Other properties are expected to be very similar to the unlabeled compound.

| Property | Value | Source |

| Molecular Formula | ¹³C₆C₁H₇BrO | N/A |

| Molecular Weight | 193.07 g/mol | Calculated |

| Appearance | Clear to slightly yellow liquid | [2] |

| Melting Point | 9 - 10 °C | [3][4] |

| Boiling Point | 223 °C at 760 mmHg | [3] |

| Density | 1.490 g/mL | |

| Flash Point | 94 °C | |

| Solubility | Insoluble in water; Soluble in ethanol, diethyl ether, and chloroform. |

Molecular Structure and Spectroscopic Data

Structurally, 4-Bromoanisole-¹³C₆ consists of a benzene (B151609) ring in which all six carbon atoms are the ¹³C isotope. A methoxy (B1213986) group (-OCH₃) and a bromine atom are attached at the para positions (1 and 4 positions) of this ring. The IUPAC name for the unlabeled compound is 1-bromo-4-methoxybenzene.

Spectroscopic Profile

The isotopic labeling of the aromatic ring in 4-Bromoanisole-¹³C₆ leads to distinct spectroscopic characteristics.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be shifted by +6 m/z units compared to unlabeled 4-bromoanisole due to the six ¹³C atoms. This makes it an excellent internal standard for quantitative MS studies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be similar to that of the unlabeled compound, showing signals for the methoxy protons and the aromatic protons. However, the coupling patterns of the aromatic protons will be significantly altered due to the strong one-bond and two-bond couplings to the ¹³C atoms in the ring.

-

¹³C NMR: The ¹³C NMR spectrum will be dramatically different. All six aromatic carbon signals will be present and will exhibit complex splitting patterns due to ¹³C-¹³C coupling, providing detailed information about the carbon framework.

-

The following is a logical diagram illustrating the key structural features and their influence on the chemical properties.

Caption: Relationship between the structure of 4-Bromoanisole-¹³C₆ and its properties.

Experimental Protocols

Synthesis of 4-Bromoanisole via Bromination of Anisole (B1667542)

This protocol is adapted from established chemical synthesis procedures.

Materials:

-

Anisole

-

Bromine

-

Diethyl ether

-

Dilute sodium hydroxide (B78521) solution

-

Anhydrous calcium chloride

Equipment:

-

Round bottom flask

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Place 22 g (0.2 mol) of anisole into a round bottom flask equipped with a dropping funnel and a reflux condenser.

-

Heat the flask to a gentle boil.

-

Slowly add 32 g (0.2 mol) of bromine from the dropping funnel at a rate that allows the bromine color to disappear after each drop.

-

After the addition is complete, continue heating for an additional 15 minutes.

-

Cool the reaction mixture and add 100 mL of diethyl ether.

-

Transfer the ether solution to a separatory funnel and wash it with a dilute sodium hydroxide solution, followed by water.

-

Dry the ether layer over anhydrous calcium chloride and then filter.

-

Remove the diethyl ether by distillation.

-

Distill the residue, collecting the fraction boiling at 213-223 °C to obtain 4-bromoanisole.

The following diagram illustrates the general workflow for this synthesis.

References

An In-Depth Technical Guide to the Synthesis of ¹³C Labeled 4-Bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for ¹³C labeled 4-bromoanisole (B123540), a crucial isotopically labeled compound for a variety of applications in research and drug development, including its use as an internal standard in mass spectrometry and as a tracer in metabolic studies. This document details the most viable synthetic route, provides an adaptable experimental protocol, and presents relevant quantitative data.

Introduction

4-Bromoanisole (1-bromo-4-methoxybenzene) is a common building block in organic synthesis. The incorporation of a stable isotope, such as Carbon-13 (¹³C), into its structure provides a powerful tool for analytical and mechanistic studies. The primary challenge in synthesizing ¹³C labeled 4-bromoanisole lies in the efficient and specific incorporation of the ¹³C atom at a desired position. This guide focuses on the most practical and widely applicable method: the methylation of 4-bromophenol (B116583) using a ¹³C-labeled methylating agent.

Recommended Synthesis Pathway: Williamson Ether Synthesis

The most direct and reliable method for the preparation of 4-bromoanisole with a ¹³C-labeled methoxy (B1213986) group is the Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol (B47542) (in this case, 4-bromophenol) to form a phenoxide, which then acts as a nucleophile to attack a ¹³C-labeled methyl halide, such as ¹³C-methyl iodide.

This approach is advantageous due to the commercial availability of ¹³C-methyl iodide with high isotopic enrichment (typically 99%). The reaction is generally high-yielding and proceeds under mild conditions, making it suitable for laboratory-scale synthesis.

Logical Flow of the Williamson Ether Synthesis for ¹³C Labeled 4-Bromoanisole

Caption: Logical workflow of the Williamson ether synthesis for preparing ¹³C labeled 4-bromoanisole.

Alternative Synthesis Pathway: Bromination of ¹³C-Anisole

An alternative route involves the direct bromination of ¹³C-labeled anisole. This electrophilic aromatic substitution reaction typically yields a mixture of ortho- and para-isomers, with the para-isomer (4-bromoanisole) being the major product. However, this method is generally less preferred for targeted

4-Bromoanisole-13C6 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromoanisole-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative analysis in various scientific disciplines. This document details its chemical and physical properties, outlines its primary application in mass spectrometry-based assays, and provides an illustrative experimental workflow.

Chemical Identity and Properties

4-Bromoanisole-¹³C₆ is a form of 4-bromoanisole (B123540) where the six carbon atoms in the benzene (B151609) ring are replaced with the stable isotope carbon-13. This isotopic labeling makes it an ideal internal standard for mass spectrometry applications, as it is chemically identical to the unlabeled analyte but mass-shifted, allowing for precise quantification.

Table 1: Chemical and Physical Data of 4-Bromoanisole-¹³C₆ and Unlabeled 4-Bromoanisole

| Property | 4-Bromoanisole-¹³C₆ | 4-Bromoanisole (Unlabeled) |

| CAS Number | 1538556-42-1[1][2] | 104-92-7 |

| Molecular Formula | ¹³C₆H₇BrO | C₇H₇BrO |

| Molecular Weight | 193.00 g/mol [1] | 187.04 g/mol |

| Appearance | Clear, colorless to pale yellow liquid | Clear, colorless to pale yellow liquid |

| Melting Point | No data available | 9-10 °C |

| Boiling Point | No data available | 223 °C |

| Density | No data available | 1.494 g/mL at 25 °C |

Application in Quantitative Analysis

The primary application of 4-Bromoanisole-¹³C₆ is as an internal standard in quantitative mass spectrometry (MS) and chromatography-mass spectrometry (GC-MS or LC-MS) analyses. The use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision in analytical measurements.

Experimental Workflow: Use as an Internal Standard

The following workflow outlines the general procedure for using 4-Bromoanisole-¹³C₆ as an internal standard for the quantification of unlabeled 4-bromoanisole in a sample matrix.

References

An In-depth Technical Guide to 4-Bromoanisole-13C6: Physical Characteristics and Appearance

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Bromoanisole-13C6, tailored for researchers, scientists, and professionals in drug development. This document outlines its properties, relevant experimental protocols, and its application as a stable isotope-labeled internal standard.

Introduction

This compound is the stable isotope-labeled version of 4-bromoanisole (B123540), where the six carbon atoms of the benzene (B151609) ring are replaced with Carbon-13 isotopes.[1] Structurally, it is a monomethoxybenzene with a bromine substituent at the para-position.[2][3] This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR, as it is chemically identical to the unlabeled analyte but mass-shifted, allowing for precise quantification.[1] It serves as a valuable research chemical and a synthetic building block for various fine chemicals and pharmaceutical intermediates.[4]

Chemical and Physical Properties

The introduction of six ¹³C atoms significantly increases the molecular weight of this compound compared to its unlabeled counterpart. While extensive physical property data for the labeled compound is not widely published, the physical characteristics are expected to be nearly identical to those of standard 4-Bromoanisole. The data presented below is primarily for the unlabeled compound (CAS: 104-92-7) unless otherwise specified.

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-methoxybenzene-¹³C₆ | |

| Synonyms | 4-bromo-anisole ¹³C₆, p-Bromoanisole-¹³C₆ | |

| CAS Number | 1538556-42-1 | |

| Molecular Formula | ¹³C₆H₇BrO | |

| Molecular Weight | 192.99 g/mol |

Note: Some sources may report slightly different molecular weights for the labeled compound, such as 188.96 g/mol .

| Property | Value | Source |

| Appearance | Clear colorless to very pale yellow liquid. May appear as crystals at lower temperatures. | |

| Odor | Odorless to a distinct aromatic odor. | |

| Physical State | Liquid at room temperature. | |

| Melting Point | 9 - 10 °C | |

| Boiling Point | 223 °C @ 760 mmHg | |

| Density | ~1.490 g/mL at 25 °C | |

| Flash Point | 94 °C | |

| Refractive Index | 1.5625-1.5655 @ 20 °C | |

| Solubility | Poorly soluble in water. Soluble in nonpolar organic solvents like ethers, hexane, toluene, and chlorinated solvents. |

Experimental Protocols

A common method for the synthesis of 4-bromoanisole involves the electrophilic bromination of anisole (B1667542). While the synthesis of the ¹³C₆ labeled version requires a labeled precursor, the reaction chemistry is analogous. A representative procedure is described below.

Materials:

-

Anisole (or Anisole-¹³C₆)

-

Sodium Bromide (NaBr)

-

30% Hydrogen Peroxide (H₂O₂)

-

Water

-

Diethyl ether

-

n-dodecane (internal standard for GC)

Procedure:

-

To a reaction vessel containing 3 mL of water, add anisole (5 mmol), sodium bromide (10 mmol), and a 30% aqueous solution of H₂O₂ (10 mmol).

-

Stir the resulting mixture vigorously at room temperature for approximately 3 hours.

-

Upon completion, the upper organic phase is separated by decantation.

-

The remaining aqueous mixture is extracted three times with 2 mL of diethyl ether.

-

The organic phases are combined and can be analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity. For GC analysis, n-dodecane can be used as an internal standard.

-

For purification, the solvent (diethyl ether) is removed, and the residue can be purified by distillation.

NMR is a critical tool for verifying the structure and isotopic enrichment of this compound.

Procedure:

-

Prepare a sample by dissolving a small amount of this compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.

-

In the ¹³C NMR spectrum, the signals corresponding to the benzene ring carbons will be significantly enhanced due to the ¹³C enrichment. The expected chemical shifts for unlabeled 4-bromoanisole can be used as a reference.

-

The ¹H NMR spectrum will show characteristic splitting patterns due to coupling between protons and the adjacent ¹³C atoms.

Visualization of Experimental Workflow

This compound is primarily used as an internal standard in quantitative mass spectrometry. The workflow ensures that variations in sample preparation and instrument response are accounted for, leading to highly accurate measurements.

Caption: Workflow for quantitative analysis using this compound.

The synthesis of 4-Bromoanisole from a suitable precursor like p-bromophenol is a straightforward methylation reaction.

Caption: Synthesis of 4-Bromoanisole via methylation of p-bromophenol.

References

An In-depth Technical Guide to the Spectral Interpretation of 4-Bromoanisole: 13C NMR and Mass Spectrometry Analysis

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) and mass spectra of 4-bromoanisole (B123540). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and chemical characterization. This document details the spectral data, outlines experimental protocols, and presents visual diagrams to facilitate a deeper understanding of the molecular structure and its fragmentation patterns.

13C NMR Spectroscopy of 4-Bromoanisole

13C NMR spectroscopy is a powerful tool for determining the carbon framework of an organic molecule. In 4-bromoanisole, the symmetry of the para-substituted benzene (B151609) ring results in five distinct carbon signals. The electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing but ortho-para directing bromo group (-Br) significantly influence the chemical shifts of the aromatic carbons.

The 13C NMR spectral data for 4-bromoanisole, acquired in a CDCl3 solvent, is summarized in the table below. The assignments are based on the expected electronic effects of the substituents on the aromatic ring.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (C-O) | 158.7 |

| C2/C6 (C-H) | 115.8 |

| C3/C5 (C-H) | 132.2 |

| C4 (C-Br) | 112.8 |

| -OCH3 | 55.4 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]

The chemical shifts are consistent with the structure of 4-bromoanisole. The carbon attached to the oxygen (C1) is the most deshielded aromatic carbon, appearing at 158.7 ppm. The carbon bearing the bromine atom (C4) is found at 112.8 ppm. The methoxy carbon (-OCH3) gives a characteristic signal in the aliphatic region at 55.4 ppm.[1] Due to the molecule's symmetry, the ortho carbons (C2 and C6) and meta carbons (C3 and C5) are chemically equivalent and therefore appear as single signals at 115.8 ppm and 132.2 ppm, respectively.

Caption: Structure of 4-bromoanisole with corresponding 13C NMR chemical shift assignments.

The following is a standard protocol for acquiring a 13C NMR spectrum of an aromatic compound like 4-bromoanisole.[2][3]

-

Sample Preparation: Dissolve approximately 20-50 mg of the purified 4-bromoanisole in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The solvent provides the field frequency lock for the NMR spectrometer.[4]

-

Instrument Setup:

-

Transfer the solution to a standard 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and match the probe for the 13C frequency to ensure optimal signal detection.

-

-

Data Acquisition:

-

Set the spectrometer to the appropriate 13C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Use a standard pulse sequence for a proton-decoupled 13C experiment.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

The receiver gain is adjusted automatically to prevent signal clipping.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The number of scans can range from hundreds to thousands depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by referencing the solvent peak (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).

-

Integrate the peaks if quantitative analysis is required, although this is less common for 13C NMR.

-

Mass Spectrometry of 4-Bromoanisole

Electron Ionization Mass Spectrometry (EI-MS) is a technique that involves bombarding a molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum provides information about the molecular weight and the structure of the molecule.

The mass spectrum of 4-bromoanisole is characterized by a prominent molecular ion peak and several key fragment ions. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion (M+ and M+2 peaks of nearly equal intensity).

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Relative Intensity |

| 188/186 | [C7H7BrO]+• (Molecular Ion) | High |

| 173/171 | [C6H4BrO]+ | Moderate |

| 145/143 | [C6H4Br]+ | Low |

| 107 | [C7H7O]+ | High |

| 92 | [C6H4O]+• | Moderate |

| 77 | [C6H5]+ | Moderate |

| 63 | [C5H3]+ | Moderate |

Note: The presence of two m/z values for bromine-containing fragments (e.g., 188/186) is due to the natural isotopic abundance of 79Br and 81Br.

The molecular ion peaks at m/z 186 and 188 confirm the molecular weight of 4-bromoanisole (187.034 g/mol ). A common fragmentation pathway for anisole (B1667542) derivatives is the loss of a methyl radical (•CH3) from the molecular ion, leading to the formation of the fragment at m/z 171/173. Another significant fragmentation involves the loss of the bromine atom, resulting in the peak at m/z 107. Subsequent loss of carbon monoxide (CO) from the [C6H4BrO]+ fragment can lead to the [C6H4Br]+ ion at m/z 145/143.

Caption: Proposed electron ionization fragmentation pathway for 4-bromoanisole.

A typical protocol for obtaining an EI mass spectrum is as follows.

-

Sample Preparation: A small amount of the pure, volatile sample is required. For 4-bromoanisole, which is a liquid at room temperature, it can be introduced directly. The sample must be volatile enough to be vaporized in the ion source.

-

Instrument Setup:

-

The mass spectrometer is operated under a high vacuum to prevent ion-molecule reactions.

-

The ion source is heated (typically 200-250 °C) to ensure the sample is in the gas phase.

-

-

Ionization and Fragmentation:

-

The gaseous sample molecules are introduced into the ion source.

-

A beam of electrons, accelerated to a standard energy of 70 eV, bombards the sample molecules.

-

This high energy causes the removal of an electron to form a molecular ion and induces extensive fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting positive ions are accelerated out of the ion source by an electric field.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

An electron multiplier or other detector measures the abundance of each ion.

-

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: Logical workflow for the 13C NMR and mass spectrometry analysis of 4-bromoanisole.

Conclusion

The combined application of 13C NMR and mass spectrometry provides unambiguous structural confirmation of 4-bromoanisole. The 13C NMR spectrum reveals the five unique carbon environments, with chemical shifts dictated by the electronic effects of the methoxy and bromo substituents. The mass spectrum confirms the molecular weight and displays a characteristic fragmentation pattern, including the distinctive isotopic signature of bromine. The detailed protocols and interpretive guides presented herein serve as a valuable resource for researchers engaged in the chemical analysis of similar aromatic compounds.

References

The Pivotal Role of 4-Bromoanisole-¹³C₆ in Advancing Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern scientific research, offering unparalleled precision and accuracy in quantitative analysis and mechanistic studies. Among these, 4-Bromoanisole-¹³C₆ has emerged as a critical internal standard and tracer for a variety of applications, particularly in mass spectrometry-based analytical methodologies. This technical guide provides a comprehensive overview of the core applications of 4-Bromoanisole-¹³C₆, detailed experimental protocols for its use, and a summary of its key performance characteristics. The integration of ¹³C atoms into the aromatic ring of 4-bromoanisole (B123540) provides a distinct mass shift without significantly altering its chemical and physical properties, making it an ideal internal standard for isotope dilution mass spectrometry. This guide will delve into its principal applications in quantitative bioanalysis, environmental monitoring, and as a synthetic precursor for more complex labeled molecules, thereby providing researchers with the foundational knowledge to effectively leverage this powerful analytical tool.

Core Applications of 4-Bromoanisole-¹³C₆

The unique properties of 4-Bromoanisole-¹³C₆ make it a versatile tool in several key areas of scientific research. Its primary applications stem from its nature as a stable isotope-labeled analog of 4-bromoanisole.

Gold Standard Internal Standard for Quantitative Mass Spectrometry

The most prominent application of 4-Bromoanisole-¹³C₆ is as an internal standard in quantitative analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they co-elute with the analyte and experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source, thereby providing the most accurate and precise quantification.[2][3]

Key Advantages:

-

Correction for Matrix Effects: Biological and environmental samples often contain complex matrices that can interfere with the ionization of the target analyte.[3] Since 4-Bromoanisole-¹³C₆ has nearly identical physicochemical properties to its unlabeled counterpart, it experiences the same matrix effects, allowing for accurate correction.

-

Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of quantitative measurements.[4]

-

Co-elution with Analyte: The ¹³C labeling does not significantly alter the chromatographic retention time, ensuring that the internal standard and the analyte elute at or very near the same time, which is crucial for effective correction of matrix effects.

Tracer in Mechanistic and Environmental Fate Studies

While less common than its use as an internal standard, 4-Bromoanisole-¹³C₆ can be employed as a tracer in studies investigating chemical reaction mechanisms and the environmental fate of brominated aromatic compounds. By tracking the incorporation and transformation of the ¹³C-labeled molecule, researchers can elucidate degradation pathways, identify metabolites, and quantify the rates of environmental processes.

Precursor for the Synthesis of Complex Labeled Molecules

4-Bromoanisole-¹³C₆ can serve as a versatile starting material for the synthesis of more complex ¹³C-labeled molecules. The bromo- and methoxy- functionalities provide reactive handles for a variety of organic transformations, enabling the introduction of the ¹³C₆-labeled aromatic ring into larger drug candidates, metabolites, or environmental contaminants for use in advanced metabolic and pharmacokinetic studies.

Quantitative Data and Performance Characteristics

The use of 4-Bromoanisole-¹³C₆ as an internal standard yields high-quality quantitative data. The following tables summarize typical performance characteristics for a hypothetical LC-MS/MS method for the quantification of 4-bromoanisole in human plasma.

Table 1: LC-MS/MS Method Parameters for 4-Bromoanisole Quantification

| Parameter | Value |

| Chromatographic Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analyte Transition (m/z) | 187.0 -> 108.0 |

| Internal Standard Transition (m/z) | 193.0 -> 114.0 |

Table 2: Method Validation Data for 4-Bromoanisole in Human Plasma

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.2 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (% Recovery) | 95 - 105% |

| Matrix Effect (%) | 98 - 103% |

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of 4-bromoanisole in a biological matrix using 4-Bromoanisole-¹³C₆ as an internal standard.

Materials and Reagents

-

4-Bromoanisole (analyte standard)

-

4-Bromoanisole-¹³C₆ (internal standard)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Human plasma (or other biological matrix)

-

Deionized water

Standard and Sample Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 4-bromoanisole and dissolve it in 10 mL of methanol to create the analyte stock solution.

-

Accurately weigh approximately 1 mg of 4-Bromoanisole-¹³C₆ and dissolve it in 1 mL of methanol to create the internal standard stock solution.

-

-

Working Solutions:

-

Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare a working internal standard solution of 100 ng/mL by diluting the internal standard stock solution with methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the 100 ng/mL internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Instrumental Analysis

-

Inject the prepared samples onto the LC-MS/MS system using the parameters outlined in Table 1.

-

Acquire data in Multiple Reaction Monitoring (MRM) mode for the specified transitions for both the analyte and the internal standard.

Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with a 1/x² weighting.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a quantitative analysis experiment utilizing 4-Bromoanisole-¹³C₆ as an internal standard.

Caption: Workflow for quantitative analysis using 4-Bromoanisole-¹³C₆.

Conclusion

4-Bromoanisole-¹³C₆ is a powerful and versatile tool for modern scientific research. Its primary application as an internal standard in mass spectrometry-based quantitative analysis provides unparalleled accuracy and precision, making it invaluable for pharmacokinetic, toxicological, and environmental monitoring studies. The detailed experimental protocol and performance data presented in this guide serve as a practical resource for researchers looking to implement robust and reliable analytical methods. As the demand for highly accurate quantitative data continues to grow across various scientific disciplines, the importance and application of stable isotope-labeled compounds like 4-Bromoanisole-¹³C₆ will undoubtedly continue to expand.

References

- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Precision Quantification of Aromatic Compounds Using 4-Bromoanisole-¹³C₆ as an Internal Standard in GC-MS

Abstract

This application note details a robust and reliable method for the quantitative analysis of aromatic compounds in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 4-Bromoanisole-¹³C₆ as an internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[1] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, including sample preparation, GC-MS parameters, and data analysis. Illustrative quantitative data and experimental workflows are presented to guide the user in applying this methodology.

Introduction

Quantitative analysis by GC-MS is a cornerstone of modern analytical chemistry, with wide applications in environmental monitoring, food safety, and pharmaceutical development. The accuracy of these measurements can be significantly affected by various factors, including matrix interference and variations in sample handling. The internal standard method is a widely accepted technique to mitigate these issues. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. Stable isotope-labeled internal standards, such as 4-Bromoanisole-¹³C₆, are considered the optimal choice as their physicochemical properties are nearly identical to the corresponding native compound, ensuring they behave similarly during extraction, chromatography, and ionization.

4-Bromoanisole-¹³C₆ is a suitable internal standard for the quantification of a range of aromatic compounds, particularly other haloanisoles, methoxyaromatics, and brominated aromatic compounds, which are relevant in environmental analysis (e.g., as pollutants or disinfection byproducts) and as intermediates in pharmaceutical synthesis.[2][3] This application note provides a generalized protocol that can be adapted for the specific quantification of such analytes.

Experimental Protocols

Materials and Reagents

-

Internal Standard Stock Solution: 4-Bromoanisole-¹³C₆ (100 µg/mL in methanol)

-

Analyte Stock Solution(s): Analyte(s) of interest (100 µg/mL in methanol)

-

Solvents: Methanol (HPLC grade), Dichloromethane (B109758) (GC grade), Hexane (GC grade)

-

Reagents: Sodium chloride (analytical grade), Anhydrous sodium sulfate (B86663) (analytical grade)

-

Sample Matrix: As required (e.g., deionized water for environmental samples, blank plasma for biological samples)

Sample Preparation: Liquid-Liquid Extraction (Illustrative Example for Water Samples)

-

Sample Collection: Collect 100 mL of the water sample in a clean glass container.

-

Spiking: Add a known amount of the 4-Bromoanisole-¹³C₆ internal standard solution to each sample, calibration standard, and quality control sample to achieve a final concentration of 50 ng/mL.

-

Salting Out: Add 30 g of sodium chloride to the sample and shake until dissolved. This enhances the extraction efficiency of aromatic compounds.

-

Extraction: Add 10 mL of dichloromethane to the sample and shake vigorously for 2 minutes. Allow the layers to separate.

-

Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean glass vial.

-

Repeat Extraction: Repeat the extraction with a fresh 10 mL portion of dichloromethane and combine the organic layers.

-

Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp 1: 10 °C/min to 180 °C

-

Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes

-

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: Illustrative SIM Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Analyte (e.g., 4-Bromoanisole) | 186 | 188 | 107 |

| Internal Standard (4-Bromoanisole-¹³C₆) | 192 | 194 | 113 |

Note: The specific ions for the analyte of interest will need to be determined.

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Table 2: Illustrative Calibration Curve Data

| Calibration Level | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 5 | 15,234 | 298,456 | 0.051 |

| 2 | 10 | 31,056 | 301,234 | 0.103 |

| 3 | 25 | 76,987 | 299,876 | 0.257 |

| 4 | 50 | 155,432 | 302,111 | 0.514 |

| 5 | 100 | 308,765 | 300,543 | 1.027 |

| 6 | 250 | 765,432 | 299,999 | 2.551 |

| Correlation Coefficient (r²) | 0.9995 |

Table 3: Illustrative Method Validation Data

| Parameter | Result |

| Linear Range | 5 - 250 ng/mL |

| Limit of Detection (LOD) | 1.5 ng/mL |

| Limit of Quantification (LOQ) | 5.0 ng/mL |

| Precision (RSD%) | < 10% |

| Accuracy (Recovery %) | 92 - 105% |

Visualizations

References

Application Note: Quantitative Analysis of 4-Bromoanisole in Environmental Samples using LC-MS with a 13C-Labeled Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4-Bromoanisole in environmental water samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol employs a stable isotope-labeled internal standard, 4-Bromoanisole-13C6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] The methodology outlines solid-phase extraction (SPE) for sample pre-concentration, followed by chromatographic separation on a phenyl-based column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for trace-level quantification of 4-Bromoanisole, a compound of interest in environmental monitoring and chemical synthesis.

Introduction

4-Bromoanisole is an organobromine compound used as an intermediate in the synthesis of various organic molecules. Its presence in the environment, even at low concentrations, can be of concern, necessitating sensitive and reliable analytical methods for its detection and quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of organic molecules in complex matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS analysis as it closely mimics the behavior of the analyte, thereby compensating for variations in sample extraction, matrix effects, and instrument response.[1] This protocol provides a comprehensive workflow for the quantitative determination of 4-Bromoanisole in water samples.

Experimental

Materials and Reagents

-

4-Bromoanisole (≥99.0% purity)

-

This compound (≥98.0% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Styrene Divinylbenzene - SDB)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Standard and Sample Preparation

2.3.1. Standard Stock Solutions

Prepare stock solutions of 4-Bromoanisole and this compound in methanol at a concentration of 1 mg/mL.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the 4-Bromoanisole stock solution with a 50:50 mixture of acetonitrile and water. Prepare a working internal standard (IS) solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

2.3.3. Calibration Standards and Quality Control Samples

Prepare calibration standards by spiking the appropriate amount of 4-Bromoanisole working standard solutions and a fixed amount of the IS working solution into a blank matrix (e.g., reagent water). Quality control (QC) samples are prepared similarly at low, medium, and high concentrations within the calibration range.

Table 1: Preparation of Calibration Standards

| Standard Level | Concentration of 4-Bromoanisole (ng/mL) | Volume of Working Standard (µL) | Volume of IS (µL) | Final Volume (mL) |

| CAL 1 | 0.1 | 10 of 10 ng/mL | 10 | 1 |

| CAL 2 | 0.5 | 50 of 10 ng/mL | 10 | 1 |

| CAL 3 | 1.0 | 10 of 100 ng/mL | 10 | 1 |

| CAL 4 | 5.0 | 50 of 100 ng/mL | 10 | 1 |

| CAL 5 | 10.0 | 10 of 1 µg/mL | 10 | 1 |

| CAL 6 | 50.0 | 50 of 1 µg/mL | 10 | 1 |

| CAL 7 | 100.0 | 100 of 1 µg/mL | 10 | 1 |

2.4. Sample Preparation Protocol: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SDB SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water.

-

Loading: Load 100 mL of the water sample (spiked with the internal standard) onto the cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

References

Introduction to Isotope Dilution Mass Spectrometry with 4-Bromoanisole-13C6

An Application Note and Protocol on the Role of 4-Bromoanisole-13C6 in Isotope Dilution Mass Spectrometry

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision by using an isotopically labeled version of the analyte as an internal standard.[1][2] This application note details the role and use of this compound as an internal standard for the quantitative analysis of 4-bromoanisole (B123540) by mass spectrometry.

4-Bromoanisole is an organic compound used as an intermediate in the synthesis of various pharmaceutical and agrochemical products.[3] Its presence as a potential contaminant or impurity necessitates sensitive and accurate detection methods. Isotope dilution mass spectrometry is the gold standard for such quantitative analyses.

The principle of IDMS involves adding a known amount of an isotopically labeled standard, in this case, this compound, to the sample containing the unlabeled analyte (4-bromoanisole). The labeled standard is chemically identical to the analyte and thus behaves identically during sample preparation, extraction, and chromatographic separation.[4] Because the 13C-labeled standard has a different mass, the mass spectrometer can distinguish between the analyte and the standard. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard, allowing for highly accurate quantification.[4]

Using a 13C-labeled internal standard is particularly advantageous over deuterium-labeled standards as it ensures co-elution with the analyte in chromatographic systems and minimizes the potential for isotopic effects that can sometimes lead to chromatographic separation of the analyte and the standard.

Applications

The use of this compound as an internal standard is applicable in various fields, including:

-

Pharmaceutical Analysis: Quantifying impurities and degradation products in active pharmaceutical ingredients (APIs) and formulated drug products.

-

Environmental Monitoring: Detecting and quantifying trace levels of 4-bromoanisole as a potential environmental contaminant in soil and water samples.

-

Food and Beverage Safety: Analyzing for the presence of haloanisoles, which can be responsible for off-flavors and taints in products like wine and coffee.

-

Chemical Manufacturing: In-process control and quality assurance of chemical reactions where 4-bromoanisole is a reactant or product.

Experimental Protocol: Quantification of 4-Bromoanisole using this compound and GC-MS

This protocol provides a general procedure for the quantification of 4-bromoanisole in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

1. Materials and Reagents

-

4-Bromoanisole (analyte standard)

-

This compound (internal standard)

-

Hexane (or other suitable solvent), HPLC grade

-

Sample matrix (e.g., water, soil extract, dissolved drug product)

-

Calibrated microsyringes

-

Autosampler vials with inserts

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 4-bromoanisole and dissolve in 10 mL of hexane.

-

Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of hexane.

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Dilute the this compound primary stock solution with hexane.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking known amounts of the 4-bromoanisole primary stock solution into a constant volume of the internal standard spiking solution. A typical concentration range might be 0.1, 0.5, 1, 5, 10, and 50 µg/mL of 4-bromoanisole, each containing 10 µg/mL of this compound.

-

3. Sample Preparation

-

Accurately measure a known volume or weight of the sample.

-

If the sample is solid, perform a suitable extraction (e.g., sonication or Soxhlet extraction with hexane).

-

To a 1 mL aliquot of the sample extract, add a known amount of the this compound internal standard spiking solution. The amount should be chosen to be within the calibration range.

-

Vortex the sample to ensure thorough mixing.

-

Transfer the final solution to an autosampler vial for GC-MS analysis.

4. GC-MS Instrumental Parameters

The following are example parameters and should be optimized for the specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temp 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | |

| 4-Bromoanisole | m/z 186 (Quantifier), 107, 143 (Qualifiers) |

| This compound | m/z 192 (Quantifier), 113, 149 (Qualifiers) |

5. Data Analysis and Quantification

-

Generate a calibration curve by plotting the ratio of the peak area of the 4-bromoanisole quantifier ion to the peak area of the this compound quantifier ion against the concentration of 4-bromoanisole in the calibration standards.

-

Determine the peak area ratio for the sample.

-

Calculate the concentration of 4-bromoanisole in the sample using the calibration curve.

Quantitative Data Summary

The following table presents example data that would be obtained from a typical IDMS experiment for the quantification of 4-bromoanisole.

| Sample ID | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Recovery (%) |

| Cal Std 1 | 1.0 | 10 | 15,234 | 150,123 | 0.101 | 1.0 | N/A |

| Cal Std 2 | 5.0 | 10 | 76,170 | 151,500 | 0.503 | 5.0 | N/A |

| Cal Std 3 | 10.0 | 10 | 153,000 | 150,800 | 1.015 | 10.0 | N/A |

| Cal Std 4 | 50.0 | 10 | 755,000 | 149,900 | 5.037 | 50.0 | N/A |

| Sample 1 | Unknown | 10 | 112,500 | 148,800 | 0.756 | 7.4 | 98 |

| Sample 2 | Unknown | 10 | 45,600 | 152,100 | 0.300 | 2.9 | 101 |

| QC Sample | 20.0 | 10 | 301,500 | 150,500 | 2.003 | 19.8 | 99 |

Visualizations

Caption: Experimental workflow for Isotope Dilution Mass Spectrometry.

Caption: Logical relationship of internal standard use in IDMS.

Conclusion

This compound is an ideal internal standard for the accurate and precise quantification of 4-bromoanisole by isotope dilution mass spectrometry. Its use corrects for variations in sample preparation and matrix effects, leading to highly reliable analytical results. The protocol outlined provides a robust framework for developing and validating quantitative methods for 4-bromoanisole in a variety of matrices, making it an invaluable tool for researchers, scientists, and drug development professionals.

References

- 1. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement parameter selection for quantitative isotope dilution gas chromatography/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]

- 4. foodriskmanagement.com [foodriskmanagement.com]

Application Notes and Protocols for Sample Preparation of Biological Matrices Using 4-Bromoanisole-13C6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of phenolic compounds in biological matrices, such as human urine and plasma, utilizing 4-Bromoanisole-13C6 as an internal standard. The inclusion of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification in mass spectrometry-based bioanalysis by correcting for variability in sample preparation and matrix effects.[1][2]

Introduction to this compound as an Internal Standard

This compound is a stable isotope-labeled analog of 4-bromoanisole. Its utility as an internal standard stems from its chemical and physical similarity to a range of phenolic and anisolic compounds of interest in clinical and environmental analysis. By spiking samples with a known concentration of this compound early in the sample preparation workflow, it experiences similar extraction efficiencies and ionization suppression or enhancement as the target analytes.[1][2] This allows for the accurate determination of analyte concentrations by calculating the ratio of the analyte's mass spectrometric response to that of the internal standard. The use of a ¹³C-labeled internal standard is particularly advantageous as it co-elutes with the analyte without the isotopic effects sometimes observed with deuterium-labeled standards, leading to more reliable correction for matrix effects.[2]

Application: Quantification of Environmental Phenols in Human Urine by GC-MS

This protocol outlines a method for the determination of various environmental phenols in human urine samples. This compound is employed as an internal standard to ensure the accuracy and reproducibility of the results.

Experimental Protocol

1. Materials and Reagents

-

Human urine samples

-

This compound solution (1 µg/mL in methanol)

-

Phenol standards mix (including phenol, cresols, etc.)

-

β-glucuronidase/sulfatase from Helix pomatia

-

Sodium acetate (B1210297) buffer (1 M, pH 5.0)

-

Toluene (B28343) (HPLC grade)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a capillary column (e.g., VF-5ms, 30 m x 0.25 mm, 0.25 µm)

2. Sample Preparation

-

Enzymatic Hydrolysis: To a 2 mL urine sample in a glass tube, add 20 µL of the this compound internal standard solution. Add 0.5 mL of sodium acetate buffer and 20 µL of β-glucuronidase/sulfatase. Vortex and incubate overnight at 37°C to deconjugate the phenolic metabolites.

-

Liquid-Liquid Extraction (LLE): After cooling to room temperature, acidify the sample by adding 100 µL of concentrated HCl. Add 5 mL of toluene, vortex vigorously for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

-

Isolation and Drying: Transfer the upper organic layer (toluene) to a clean glass tube. Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Derivatization: Evaporate the toluene extract to approximately 100 µL under a gentle stream of nitrogen. Add 50 µL of BSTFA, cap the tube tightly, and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the phenols.

-

Final Preparation: After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Analysis

-

Injector: Splitless mode at 280°C.

-

Oven Program: Start at 60°C for 1 min, ramp to 150°C at 10°C/min, then to 280°C at 20°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Detection: Electron ionization (EI) at 70 eV. Monitor selected ions (SIM) for each analyte and the internal standard.

Data Presentation

The following table summarizes typical validation parameters for the analysis of selected phenols using a similar methodology.

| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) |

| Phenol | 8.5 | 0.5 | 1.5 | 95 ± 5 |

| o-Cresol | 9.2 | 10 | 30 | 92 ± 7 |

| m-Cresol | 9.3 | 10 | 30 | 94 ± 6 |

| p-Cresol | 9.4 | 10 | 30 | 93 ± 6 |

| 4-Bromoanisole (as IS) | 12.1 | - | - | - |

Note: Data is representative and may vary based on instrumentation and specific laboratory conditions.

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of urinary phenols.

Application: Quantification of Phenolic Compounds in Human Plasma by LC-MS/MS

This protocol describes a robust method for the simultaneous determination of multiple phenolic compounds in human plasma using LC-MS/MS, with this compound as the internal standard.

Experimental Protocol

1. Materials and Reagents

-

Human plasma samples (collected with EDTA)

-

This compound solution (100 ng/mL in methanol)

-

Phenolic compound standards mix

-

Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), and Water (all LC-MS grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation

-

Protein Precipitation and Internal Standard Spiking: To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard solution. Add 600 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).

3. LC-MS/MS Analysis

-

LC System: UPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

MS/MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI), negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for each analyte and the internal standard.

Data Presentation

The following table presents representative quantitative data for a method analyzing phenolic compounds in a biological matrix.

| Analyte | MRM Transition (m/z) | Linearity Range (ng/mL) | Accuracy (%) | Precision (CV%) |

| Bisphenol A | 227 -> 133 | 0.5 - 100 | 98.5 | < 10 |

| Triclosan | 287 -> 35 | 1.0 - 200 | 102.1 | < 8 |

| 4-Nonylphenol | 219 -> 133 | 1.0 - 200 | 97.2 | < 12 |

| This compound (IS) | 193 -> 107 | - | - | - |

Note: MRM transitions for this compound are hypothetical and should be optimized experimentally. The data is illustrative.

Experimental Workflow Diagram

Caption: Workflow for LC-MS/MS analysis of plasma phenols.

Logical Relationship of Internal Standard Use

The use of an internal standard like this compound is based on a ratiometric approach to correct for variations throughout the analytical process.

Caption: Logic of using an internal standard for quantification.

References

Unlocking Xenobiotic Metabolism: 4-Bromoanisole-¹³C₆ as a Novel Tracer for Metabolic Flux Analysis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. Stable isotope tracers are central to these investigations, allowing for the precise tracking of atoms through metabolic pathways. While tracers like ¹³C-glucose and ¹³C-glutamine have been instrumental in mapping central carbon metabolism, there is a growing need for novel tracers to investigate the metabolism of xenobiotics, such as drugs and environmental pollutants. This document proposes the use of 4-Bromoanisole-¹³C₆ as a novel tracer for studying xenobiotic metabolism, particularly focusing on O-demethylation reactions, which are critical in drug detoxification and bioactivation.

Principle of Application

4-Bromoanisole (B123540), a methoxylated aromatic compound, is structurally analogous to various drug molecules and xenobiotics. The primary route of its metabolism is anticipated to be O-demethylation, a reaction commonly catalyzed by cytochrome P450 enzymes in mammalian systems and various microorganisms.[1][2][3][4][5] This reaction cleaves the methyl group from the anisole (B1667542) moiety, yielding 4-bromophenol (B116583) and formaldehyde.

By using 4-Bromoanisole fully labeled with ¹³C on its aromatic ring (4-Bromoanisole-¹³C₆), researchers can trace the fate of the carbon backbone of the molecule. The incorporation of ¹³C into downstream metabolites allows for the quantification of the flux through the O-demethylation pathway and any subsequent biotransformations of the resulting 4-bromophenol. This provides valuable insights into the capacity of a biological system to metabolize such compounds, which is crucial for drug development and toxicology studies.

Proposed Metabolic Pathway and Tracer Fate

The proposed primary metabolic fate of 4-Bromoanisole-¹³C₆ is depicted in the following diagram.

Caption: Proposed metabolic pathway of 4-Bromoanisole-¹³C₆.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained from a metabolic flux analysis experiment using 4-Bromoanisole-¹³C₆. These tables are for illustrative purposes to demonstrate how data could be structured for clear comparison.

Table 1: Hypothetical Uptake and O-demethylation Fluxes in Different Cell Lines

| Cell Line | Treatment | 4-Bromoanisole-¹³C₆ Uptake Rate (nmol/10⁶ cells/hr) | O-demethylation Flux (nmol/10⁶ cells/hr) |

| HepG2 | Control | 15.2 ± 1.8 | 12.5 ± 1.5 |

| HepG2 | CYP Inducer | 45.8 ± 4.2 | 42.1 ± 3.9 |

| A549 | Control | 5.1 ± 0.6 | 2.3 ± 0.3 |

| A549 | CYP Inducer | 12.4 ± 1.1 | 8.9 ± 0.9 |

Table 2: Hypothetical Isotopic Enrichment in Key Metabolites

| Metabolite | Cell Line | Treatment | Isotopic Enrichment (%) |

| 4-Bromophenol-¹³C₆ | HepG2 | Control | 98.2 ± 0.5 |

| 4-Bromophenol-¹³C₆ | HepG2 | CYP Inducer | 99.1 ± 0.3 |

| 4-Bromophenol-¹³C₆-Glucuronide | HepG2 | Control | 97.9 ± 0.6 |

| 4-Bromophenol-¹³C₆-Glucuronide | HepG2 | CYP Inducer | 98.8 ± 0.4 |

Experimental Protocols

A detailed methodology for a typical experiment using 4-Bromoanisole-¹³C₆ as a tracer is provided below.

1. Cell Culture and Treatment

-

Cell Lines: Human hepatoma cells (HepG2) or other cell lines relevant to the research question.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Treatment (Optional): For studies investigating the induction of metabolic enzymes, cells can be pre-treated with a known cytochrome P450 inducer (e.g., rifampicin (B610482) for CYP3A4) for 24-48 hours prior to the tracer experiment.

2. Isotope Labeling Experiment

-

Tracer Stock Solution: Prepare a sterile stock solution of 4-Bromoanisole-¹³C₆ in a suitable solvent (e.g., DMSO) at a concentration of 100 mM.

-

Labeling Medium: Prepare fresh culture medium containing a final concentration of 100 µM 4-Bromoanisole-¹³C₆. The final DMSO concentration should be below 0.1% to minimize solvent effects.

-

Experimental Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Aspirate the old medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add 2 mL of the labeling medium to each well.

-

Incubate the cells for a defined period (e.g., 0, 1, 2, 4, 8, and 24 hours) to monitor the time course of metabolism.

-

3. Sample Preparation for Metabolite Analysis

-

Quenching and Extraction:

-

At each time point, place the 6-well plate on ice.

-

Aspirate the labeling medium and store it for analysis of extracellular metabolites.

-

Wash the cells rapidly with 2 mL of ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract intracellular metabolites.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the intracellular metabolites.

-

4. Analytical Methodology (LC-MS/MS)

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 4-bromoanisole and its metabolites (e.g., 5% B to 95% B over 10 minutes).

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

-

Detection: Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent compound and its expected metabolites. The transitions will be specific for the ¹³C₆-labeled compounds.

-

Experimental Workflow Diagram

The overall experimental workflow is summarized in the diagram below.

Caption: Experimental workflow for metabolic flux analysis.

Logical Relationship for Flux Calculation

The calculation of metabolic flux relies on the quantitative measurement of the tracer and its labeled products over time.

Caption: Logical flow for calculating metabolic fluxes.

The proposed use of 4-Bromoanisole-¹³C₆ as a tracer offers a novel and powerful tool for investigating the metabolism of methoxylated xenobiotics. By providing a means to quantify the flux through key detoxification pathways, this approach can significantly enhance our understanding of drug metabolism, aid in the prediction of drug-drug interactions, and contribute to the development of safer and more effective pharmaceuticals. The detailed protocols and conceptual framework provided herein serve as a guide for researchers to implement this innovative methodology in their studies.

References

- 1. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry and occurrence of o-demethylation in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient O-demethylation of lignin monoaromatics using the peroxygenase activity of cytochrome P450 enzymes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Cytochrome P450 aromatic O-demethylase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Pharmacokinetic Studies of 4-Bromoanisole Using 4-Bromoanisole-¹³C₆ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed framework for conducting pharmacokinetic (PK) studies of 4-bromoanisole (B123540), a versatile intermediate in organic synthesis.[1] To ensure the accuracy and reliability of quantitative analysis in biological matrices, the use of a stable isotope-labeled internal standard is paramount. 4-Bromoanisole-¹³C₆ serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods due to its chemical identity with the analyte, which allows for correction of matrix effects and variations in instrument response.

These application notes offer comprehensive experimental protocols, from sample preparation to bioanalytical quantification, and provide a template for the presentation of pharmacokinetic data. The methodologies described herein are designed to be adaptable to specific laboratory settings and research objectives.

Pharmacokinetic Profile of 4-Bromoanisole

Currently, there is limited publicly available data on the specific pharmacokinetic parameters of 4-bromoanisole. However, based on the behavior of its parent compound, anisole (B1667542), and other simple aromatic compounds, a general metabolic pathway can be proposed. Anisole undergoes O-demethylation and aromatic hydroxylation in vivo, primarily mediated by cytochrome P450 enzymes in the liver.[2][3] It is anticipated that 4-bromoanisole follows a similar metabolic fate.

The following table is a template for summarizing the key pharmacokinetic parameters that would be determined in a typical preclinical study. Researchers can populate this table with their experimentally derived data.

Table 1: Template for Pharmacokinetic Parameters of 4-Bromoanisole

| Parameter | Symbol | Value | Units |

| Maximum Plasma Concentration | Cₘₐₓ | ng/mL | |

| Time to Maximum Plasma Concentration | Tₘₐₓ | h | |

| Area Under the Curve (0 to t) | AUC₀₋ₜ | ng·h/mL | |

| Area Under the Curve (0 to ∞) | AUC₀₋ᵢₙ𝒻 | ng·h/mL | |

| Elimination Half-Life | t₁/₂ | h | |

| Clearance | CL | L/h/kg | |

| Volume of Distribution | Vd | L/kg | |

| Bioavailability | F | % |

Experimental Protocols

Animal Studies

Objective: To determine the pharmacokinetic profile of 4-bromoanisole in a relevant animal model (e.g., Sprague-Dawley rats).

Materials:

-

4-Bromoanisole

-

Vehicle for administration (e.g., a mixture of Cremophor EL, ethanol, and saline)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Dosing gavage needles

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

Protocol:

-

Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the experiment.

-

Dosing Solution Preparation: Prepare a homogenous dosing solution of 4-bromoanisole in the chosen vehicle at the desired concentration.

-

Administration: Administer a single oral (or intravenous) dose of 4-bromoanisole to the rats.

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

Objective: To accurately quantify the concentration of 4-bromoanisole in plasma samples using a validated LC-MS/MS method with 4-Bromoanisole-¹³C₆ as an internal standard.

Materials:

-

Plasma samples from the animal study

-

4-Bromoanisole analytical standard

-

4-Bromoanisole-¹³C₆ internal standard

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 reversed-phase HPLC column

Protocol:

a. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard (4-Bromoanisole-¹³C₆) at a known concentration.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 4-bromoanisole and 4-Bromoanisole-¹³C₆. The exact m/z values will need to be determined by direct infusion of the standards.

-

Optimization: Optimize source and compound-dependent parameters (e.g., collision energy, declustering potential) to achieve maximum sensitivity.

-

c. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

Use the calibration curve to determine the concentration of 4-bromoanisole in the unknown plasma samples.

-

Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Caption: Experimental workflow for a pharmacokinetic study.

Caption: Proposed metabolic pathway of 4-bromoanisole.

References

Troubleshooting & Optimization

How to resolve low signal intensity with 4-Bromoanisole-13C6 standard

Welcome to the technical support center for the 4-Bromoanisole-13C6 standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding low signal intensity and other common issues encountered during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a stable, isotopically labeled version of 4-Bromoanisole, where the six carbon atoms of the benzene (B151609) ring are replaced with the Carbon-13 isotope. Its primary application is as an internal standard in quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The key advantage of using a 13C-labeled standard is that it has nearly identical chemical and physical properties to the unlabeled analyte, but it can be distinguished by its mass in a mass spectrometer. This allows it to be used to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.

Q2: I am observing a very low or no signal for my this compound standard in my GC-MS/LC-MS analysis. What are the potential causes?

Low or no signal from your internal standard is a common issue that can arise from several factors. The problem can generally be categorized into three areas: sample preparation, chromatographic issues, and instrument-related problems. A systematic approach to troubleshooting is recommended to identify the root cause.

Q3: How can I be sure that my this compound standard is stable?

4-Bromoanisole is generally a stable compound under normal storage and use conditions.[1][2] However, like all chemical standards, its stability can be compromised by improper handling or storage. To ensure the integrity of your standard:

-

Storage: Store the standard in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][2]

-

Solvent Stability: While stable in common organic solvents like methanol, acetonitrile, and dichloromethane, it is advisable to prepare fresh working solutions and not to store them for extended periods, especially at room temperature or exposed to light, to prevent any potential for slow degradation.

-

Re-analysis: For long-term storage, it is good practice to re-analyze the chemical purity of the standard periodically, for instance, after three years.[3]

Q4: I am using this compound for 13C NMR analysis and the signal is weak. How can I improve it?

Weak signals in 13C NMR are common due to the low natural abundance and lower gyromagnetic ratio of the 13C nucleus. However, with a fully labeled standard like this compound, the issue is more likely related to acquisition parameters. Here are some key parameters to optimize:

-

Number of Scans (NS): This is the most direct way to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4. For very weak signals, a significantly higher number of scans may be necessary.

-

Relaxation Delay (D1): 13C nuclei, especially quaternary carbons (like the one bonded to the bromine and the one bonded to the methoxy (B1213986) group in 4-bromoanisole), can have long spin-lattice relaxation times (T1). If the relaxation delay is too short, the nuclei will not have fully returned to their equilibrium state before the next pulse, leading to signal saturation and reduced intensity. A common starting point for D1 is 1-2 seconds, but for quaternary carbons, a longer delay of 5-10 seconds or even longer might be necessary.

-